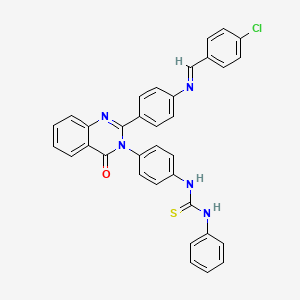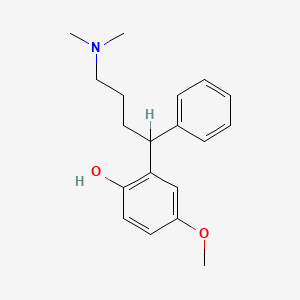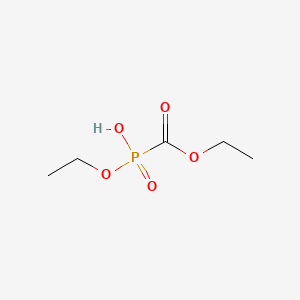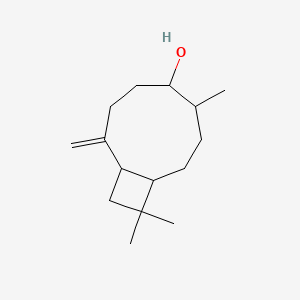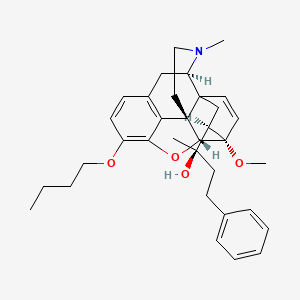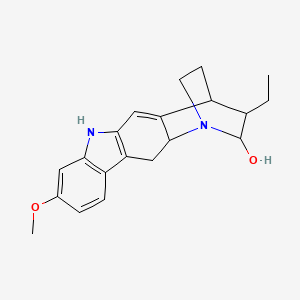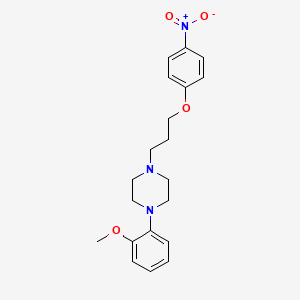
Triethyltin phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyltin phthalimide is an organotin compound that features a phthalimide moiety bonded to a triethyltin group Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triethyltin phthalimide typically involves the reaction of phthalimide with triethyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
Phthalimide+Triethyltin chloride→Triethyltin phthalimide+Hydrochloric acid
The reaction is often conducted in a solvent such as toluene or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyltin phthalimide undergoes various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state tin species.
Substitution: The triethyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin species.
Substitution: Various substituted phthalimide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its biological activity and potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of triethyltin phthalimide involves its interaction with biological molecules and cellular pathways. The triethyltin group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The phthalimide moiety may also contribute to the compound’s biological activity by interacting with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethyltin acetate
- Triethyltin hydroxide
- Triethyltin chloride
Comparison
Triethyltin phthalimide is unique due to the presence of the phthalimide moiety, which imparts distinct chemical and biological properties. Compared to other triethyltin compounds, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
53583-69-0 |
|---|---|
Molekularformel |
C14H19NO2Sn |
Molekulargewicht |
352.02 g/mol |
IUPAC-Name |
2-triethylstannylisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO2.3C2H5.Sn/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
OTTQJYPKVDFFHD-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Sn](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


